molecular formula C14H25N3O5S B4392095 Ethyl 4-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B4392095
M. Wt: 347.43 g/mol
InChI Key: TWYSEPIVMPMWHC-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a piperazine ring, both of which are functionalized with different substituents. The presence of the methylsulfonyl group and the ester functionality adds to its chemical reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-(methylsulfonyl)piperidine with ethyl chloroformate in the presence of a base to form the intermediate ethyl 1-(methylsulfonyl)piperidine-4-carboxylate. This intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester functionality can be reduced to the corresponding alcohol.

    Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine and piperazine derivatives.

Scientific Research Applications

Ethyl 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the piperidine and piperazine rings allows for multiple points of interaction with biological molecules, potentially affecting various signaling pathways and biochemical processes.

Comparison with Similar Compounds

Ethyl 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate can be compared with similar compounds such as:

    Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate: Lacks the piperazine ring, making it less versatile in terms of biological interactions.

    Ethyl 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group, which can affect its reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-(1-methylsulfonylpiperidine-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O5S/c1-3-22-14(19)16-9-7-15(8-10-16)13(18)12-5-4-6-17(11-12)23(2,20)21/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYSEPIVMPMWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate
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